molecular formula C26H16N6O8 B516837 7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one

7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one

Cat. No. B516837
M. Wt: 540.4 g/mol
InChI Key: LFAVZZKNQFFBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC1NOD4Q is a novel blocker of hox antisense intergenic rna (hotair) by abrogating the scaffold interaction with ezh2

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A study by Zhang et al. (2017) demonstrated a one-pot, three-component reaction involving aromatic aldehydes and aminoquinoxaline, leading to the creation of various fused tetracyclic heterocycles, including derivatives related to 7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one. This method is noted for its simplicity and catalyst-free approach, significant for the synthesis of complex quinoxaline structures (Mei‐Mei Zhang, Jie Wang, Jianquan Liu, Xiang-Shan Wang, 2017).

Applications in Dye and Pigment Industry

  • Fluorescent Whiteners : Rangnekar and Tagdiwala (1986) explored the synthesis of 6-acetamido-2-substituted quinoxalines, which share structural similarities with the compound . These quinoxalines were evaluated as fluorescent whiteners on polyester fibers, indicating potential applications of related quinoxaline derivatives in textile enhancement (D. W. Rangnekar, P. V. Tagdiwala, 1986).

Photocatalysis and Environmental Applications

  • Photocatalyst for Pollutants Reduction : Kumari and Singh (2022) conducted research on nitro-substituted quinoxaline derivatives as photocatalysts. These compounds were effective in reducing persistent pollutants and dyes, highlighting the potential of related nitro-substituted quinoxalines in environmental remediation (R. Kumari, Man Singh, 2022).

Pharmaceutical Research

properties

Product Name

7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one

Molecular Formula

C26H16N6O8

Molecular Weight

540.4 g/mol

IUPAC Name

7-nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one

InChI

InChI=1S/C26H16N6O8/c33-21-19-25(29-17-9-13(31(35)36)5-7-15(17)27-19)39-23(21)11-1-2-12(4-3-11)24-22(34)20-26(40-24)30-18-10-14(32(37)38)6-8-16(18)28-20/h1-10,23-24,27-30H

InChI Key

LFAVZZKNQFFBAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(=O)C3=C(O2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-])C5C(=O)C6=C(O5)NC7=C(N6)C=CC(=C7)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C3=C(O2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-])C5C(=O)C6=C(O5)NC7=C(N6)C=CC(=C7)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC1NOD4Q;  AC1NOD4 1 4;  AC1NOD4-1-4;  ADQ;  NSC-372295;  NSC 372295;  NSC372295

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
Reactant of Route 2
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
Reactant of Route 3
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
Reactant of Route 4
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
Reactant of Route 5
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
Reactant of Route 6
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one

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